Mogroside IV-A
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Overview
Description
Mogroside IV-A is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound is a non-caloric sweetener and has been used in traditional Chinese medicine for its various health benefits, including antioxidant, anti-diabetic, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mogroside IV-A can be synthesized through enzymatic biotransformation. One method involves the use of immobilized β-glucosidase to convert mogroside V into this compound. The optimal conditions for this reaction include a glutaraldehyde concentration of 1.5%, carrier activation time of 1 hour, and binding enzyme time of 12 hours. The reaction is carried out at 60°C and pH 5 .
Industrial Production Methods
Industrial production of this compound involves the extraction of Siraitia grosvenorii followed by a series of purification steps. The process includes grinding the fruit, extraction, filtration, membrane separation, adsorption separation, and elution with ethanol. The extract is then decolorized with resin and dried to obtain this compound with a content of 15-55% .
Chemical Reactions Analysis
Types of Reactions
Mogroside IV-A undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the mogroside structure, while hydrolysis involves the cleavage of glycosidic bonds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include β-glucosidase for enzymatic conversion and ethanol for extraction and purification. The reactions are typically carried out under mild conditions, such as at 60°C and pH 5 for enzymatic reactions .
Major Products Formed
The major products formed from the reactions involving this compound include various mogrosides, such as mogroside V and siamenoside I. These products have different physiological activities and sweetness levels .
Scientific Research Applications
Mogroside IV-A has a wide range of scientific research applications:
Chemistry: Used as a natural sweetener in food chemistry and as a model compound for studying glycosylation reactions.
Biology: Studied for its antioxidant properties and its ability to modulate blood glucose levels.
Medicine: Investigated for its potential anti-diabetic, anti-cancer, and anti-inflammatory effects.
Industry: Used in the production of non-caloric sweeteners and as a functional ingredient in various food and beverage products
Mechanism of Action
Mogroside IV-A exerts its effects through various molecular targets and pathways. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it modulates blood glucose levels by enhancing insulin sensitivity and inhibiting glucose absorption. The anti-cancer effects of this compound are attributed to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Mogroside IV-A is part of a family of mogrosides, which include mogroside V, mogroside VI, and siamenoside I. These compounds share similar structures but differ in the number and type of sugar moieties attached to the triterpenoid backbone. This compound is unique in its specific glycosylation pattern, which contributes to its distinct sweetness and physiological activities. Other similar compounds include mogroside II B, 11-deoxymogroside III, and 7-oxo-mogroside II E .
Conclusion
This compound is a valuable compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and health benefits make it an important subject of scientific research and industrial production.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRRPCHOJYNKX-APMSXLJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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